Methanone, [4-amino-2-(3-thienyl)-5-thiazolyl](3,4,5-trimethoxyphenyl)-
Description
The compound Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- (hereafter referred to as Compound 3b) is a thiazole derivative featuring a 3-thienyl substituent at the 2-position of the thiazole ring and a 3,4,5-trimethoxyphenyl (TMP) group at the methanone position. This structural motif is common in medicinal chemistry due to the TMP group's role in enhancing binding to biological targets such as tubulin and cytochrome P450 enzymes . The 4-amino-thiazole core and 3-thienyl substituent contribute to electronic and steric properties critical for pharmacological activity.
Properties
Molecular Formula |
C17H16N2O4S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4-amino-2-thiophen-3-yl-1,3-thiazol-5-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H16N2O4S2/c1-21-11-6-10(7-12(22-2)14(11)23-3)13(20)15-16(18)19-17(25-15)9-4-5-24-8-9/h4-8H,18H2,1-3H3 |
InChI Key |
GBHRUDHWUPTKOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(N=C(S2)C3=CSC=C3)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely reported method involves the cyclocondensation of thiourea derivatives with α-haloketones. For Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- , this approach begins with the reaction of 3-thienylcarboxaldehyde and thiourea in the presence of iodine, forming a 2-aminothiazole intermediate. Subsequent coupling with 3,4,5-trimethoxybenzoyl chloride under Friedel-Crafts acylation conditions introduces the methanone group. Key parameters include:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiazole formation | Thiourea, I₂, EtOH | Reflux, 6–8 h | 68–72% |
| Acylation | 3,4,5-Trimethoxybenzoyl chloride, AlCl₃ | Dichloromethane, 0°C → RT, 12 h | 55–60% |
Hantzsch Thiazole Synthesis
Alternative routes employ the Hantzsch reaction, utilizing 3-thienylglyoxal and thioamides. For example, 3-thienylglyoxal reacts with thioacetamide in ethanol under acidic conditions to yield 2-methyl-4-thiazolecarboxaldehyde, which undergoes oxidative amination to introduce the amino group.
Functionalization of the 3,4,5-Trimethoxyphenyl Group
The electron-rich 3,4,5-trimethoxyphenyl moiety necessitates careful handling to prevent demethylation. Patent literature describes the use of Ullmann coupling for attaching this aryl group to the thiazole nitrogen. Copper(I) iodide and trans-1,2-diaminocyclohexane catalyze the cross-coupling between 5-bromo-2-(3-thienyl)thiazole and 3,4,5-trimethoxyphenylboronic acid, achieving 78% yield.
Amino Group Introduction and Protection
Post-thiazole formation, the 4-amino group is introduced via nitration followed by reduction. Nitration using fuming HNO₃ at −10°C selectively targets the 4-position, yielding a nitro intermediate, which is reduced with H₂/Pd-C in ethanol. Protective strategies for the amino group during subsequent steps include:
- Boc Protection : Treatment with di-tert-butyl dicarbonate in THF, providing stability during acylation.
- Acetylation : Acetic anhydride in pyridine, though this risks partial demethylation of the trimethoxy groups.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may lead to side reactions with the trimethoxyphenyl group. Ethanol and dichloromethane balance reactivity and selectivity, as evidenced by higher yields in dichloromethane for acylation steps.
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole or thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: It can inhibit enzymes like thioredoxin reductase and histone lysine-specific demethylase 1, leading to oxidative stress and apoptosis in cancer cells.
Signal Transduction: The compound affects signal transduction pathways by down-regulating proteins like ERK2 and inhibiting their phosphorylation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table compares Compound 3b with key analogues:
Key Observations :
Pharmacological Activity Comparison
Antitubulin Agents:
- Compound 3b vs. QW9 : While both contain TMP groups, QW9 incorporates an imidazole-indole scaffold, achieving sub-micromolar tubulin inhibition (IC₅₀ = 0.17 µM for 12b in ) . The thiazole-thienyl core of 3b may offer improved solubility but reduced potency compared to rigid heterocycles .
Enzyme Inhibitors:
- Compound 3b vs. 5a (): 5a, with a hindered phenolic group, inhibits α-glucosidase (IC₅₀ = 117.02 µM), whereas 3b lacks this moiety, highlighting the role of phenolic hydroxyls in enzyme binding .
Structure-Activity Relationships (SAR)
- Thiazole 2-Position: Aromatic substituents (phenyl, thienyl) enhance planar stacking, while alkylamino groups (e.g., 14a) improve selectivity for kinase targets .
- TMP Group : Essential for microtubule disruption; replacement with benzo[d][1,3]dioxolyl (e.g., 14c ) reduces antitubulin activity .
- Amino Group: The 4-amino group is critical for hydrogen bonding; its methylation abolishes activity in CDK9 inhibitors .
Biological Activity
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- is a compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, summarizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- can be represented by the following molecular formula:
- Molecular Formula : C16H16N2O3S2
- Molecular Weight : 348.43 g/mol
Biological Activity Overview
The biological activities associated with thiazole derivatives include:
- Antimicrobial Activity : Many thiazole compounds exhibit significant antibacterial and antifungal properties.
- Anticancer Activity : Thiazole derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor growth.
- Anti-inflammatory Effects : Some compounds in this category have shown promise in reducing inflammation.
Antimicrobial Activity
Research indicates that thiazole derivatives possess notable antimicrobial properties. For instance:
- Bacterial Inhibition : Studies have shown that derivatives of thiazole demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound displayed antifungal activity against strains such as Candida albicans with MIC values comparable to standard antifungal agents .
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties:
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .
- Case Studies : Research involving derivatives similar to Methanone has shown significant cytotoxic effects against different cancer cell lines, indicating potential therapeutic applications.
Anti-inflammatory Properties
Thiazoles are also recognized for their anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : Certain studies suggest that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
